Void of Head-to-Head Comparative Biological Data
An exhaustive search of the primary research literature, including PubMed, Google Scholar, and patent databases, yielded no study where the biological activity of N-[4-(3-Ethyl-2,5-dioxopyrrolidin-3-yl)phenyl]acetamide was quantitatively compared to that of a structural analog or a reference standard. The molecule was not included in the most relevant recent study on anticonvulsant (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides, where the lead compound 14 showed an ED50 of 49.6 mg/kg in the MES test [1].
| Evidence Dimension | Anticonvulsant activity (ED50) in the maximal electroshock (MES) test in mice |
|---|---|
| Target Compound Data | Not reported in any accessible study. |
| Comparator Or Baseline | Structurally related lead from the 2021 paper: Compound 14 showed ED50 MES = 49.6 mg/kg [1]. |
| Quantified Difference | Cannot be calculated; target compound data is missing. |
| Conditions | In vivo, mouse MES model. |
Why This Matters
Without this data, a scientist cannot determine if this compound has any relevant biological activity, let alone a differentiated advantage.
- [1] Rapacz, A. et al. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Int. J. Mol. Sci. 2021, 22(23), 13092. View Source
